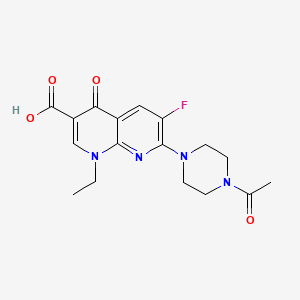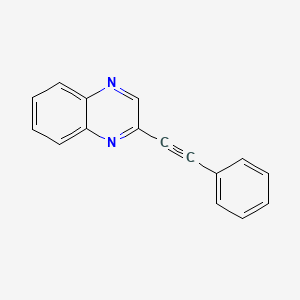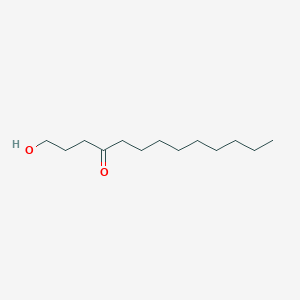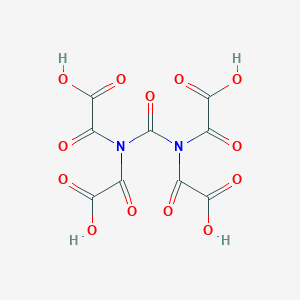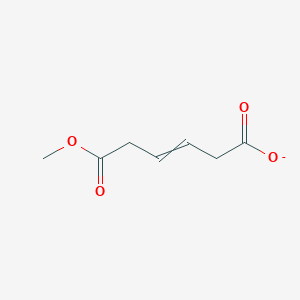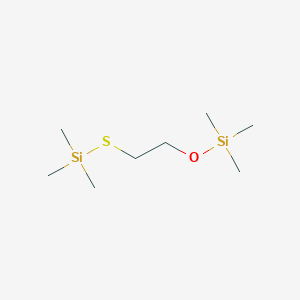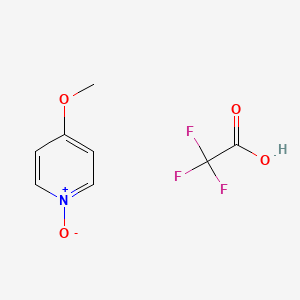![molecular formula C9H19BrMgSi B14441629 Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- CAS No. 78133-19-4](/img/structure/B14441629.png)
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- is an organomagnesium compound that features a magnesium atom bonded to a bromo group and a [(1Z)-1-(trimethylsilyl)-1-hexenyl] group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- typically involves the reaction of magnesium with [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with halides.
Scientific Research Applications
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Magnesium, bromo[(trimethylsilyl)methyl]-: Another Grignard reagent with a similar structure but different reactivity.
Magnesium, [(1Z)-1-(trimethylsilyl)-1-propenyl]bromo-: Similar in structure but with a different alkyl group.
Uniqueness
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- is unique due to its specific [(1Z)-1-(trimethylsilyl)-1-hexenyl] group, which provides distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
78133-19-4 |
|---|---|
Molecular Formula |
C9H19BrMgSi |
Molecular Weight |
259.54 g/mol |
IUPAC Name |
magnesium;hex-1-enyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C9H19Si.BrH.Mg/c1-5-6-7-8-9-10(2,3)4;;/h8H,5-7H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
YYXCGLVSMKLKBR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC=[C-][Si](C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



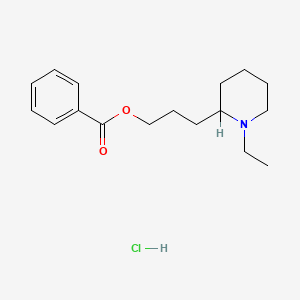


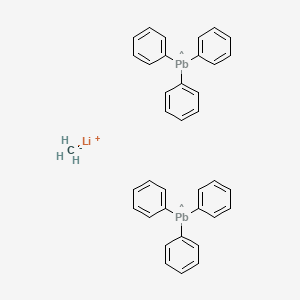
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
